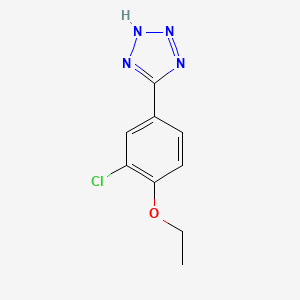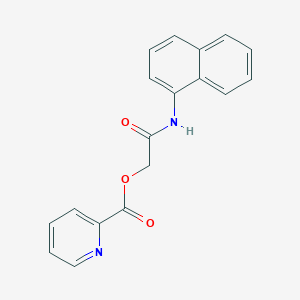
5-(3-chloro-4-ethoxyphenyl)-1H-1,2,3,4-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chloro-4-ethoxyphenyl)-1H-1,2,3,4-tetrazole, commonly known as CET, is a tetrazole derivative that has gained significant attention in the field of medicinal chemistry due to its promising biological activities. CET has been reported to exhibit antibacterial, antifungal, anti-inflammatory, and anticancer properties.
Applications De Recherche Scientifique
CET has been extensively studied for its biological activities. It has been reported to exhibit potent antibacterial activity against gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa. CET has also been shown to possess antifungal activity against Candida albicans and Aspergillus niger.
In addition to its antimicrobial activity, CET has been reported to exhibit anti-inflammatory and anticancer properties. CET has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. Moreover, CET has been demonstrated to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Mécanisme D'action
The mechanism of action of CET is not fully understood. However, it has been proposed that CET exerts its biological activities through the modulation of various signaling pathways. For instance, CET has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and cancer. Moreover, CET has been reported to activate the p38 MAPK signaling pathway, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
CET has been shown to exhibit several biochemical and physiological effects. For instance, CET has been reported to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes. Moreover, CET has been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. Furthermore, CET has been demonstrated to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in LPS-stimulated macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
CET has several advantages for lab experiments. It is relatively easy to synthesize, and its yield is high. Moreover, CET exhibits potent biological activities at low concentrations, making it a suitable candidate for drug development. However, CET also has some limitations. It is unstable in acidic conditions and undergoes hydrolysis, which may affect its biological activities. Moreover, CET has low solubility in water, which may limit its use in some experimental settings.
Orientations Futures
CET has shown promising biological activities, and further research is needed to explore its potential as a drug candidate. Some of the future directions for CET research include:
1. Investigation of the structure-activity relationship (SAR) of CET to identify more potent analogs.
2. Evaluation of the pharmacokinetic and pharmacodynamic properties of CET in animal models.
3. Development of novel drug delivery systems for CET to improve its solubility and stability.
4. Exploration of the potential of CET as a synergistic agent in combination with other drugs.
5. Investigation of the mechanism of action of CET to elucidate its biological activities.
Conclusion:
In conclusion, CET is a tetrazole derivative that exhibits potent antibacterial, antifungal, anti-inflammatory, and anticancer properties. Its synthesis method is relatively simple, and it has shown promising biological activities in various scientific research applications. However, further research is needed to explore its potential as a drug candidate, and its advantages and limitations for lab experiments should be taken into consideration. The future directions for CET research include the investigation of its SAR, pharmacokinetic and pharmacodynamic properties, drug delivery systems, synergistic effects, and mechanism of action.
Méthodes De Synthèse
The synthesis of CET involves the reaction of 3-chloro-4-ethoxyaniline with sodium azide in the presence of copper(I) iodide as a catalyst. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which results in the formation of CET with a yield of 80-85%.
Propriétés
IUPAC Name |
5-(3-chloro-4-ethoxyphenyl)-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c1-2-15-8-4-3-6(5-7(8)10)9-11-13-14-12-9/h3-5H,2H2,1H3,(H,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVQPRSWLWSUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(Z)-1-chloro-2-phenylethenyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7637452.png)
![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B7637457.png)
![2-[[4-(difluoromethoxy)phenyl]methyl-methylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7637458.png)
![1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole](/img/structure/B7637471.png)
![[1-(2-Phenylethyl)piperazin-2-yl]methanol](/img/structure/B7637474.png)

![5,6-Dimethyl-3-oxo-2-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]pyridazine-4-carbonitrile](/img/structure/B7637487.png)
